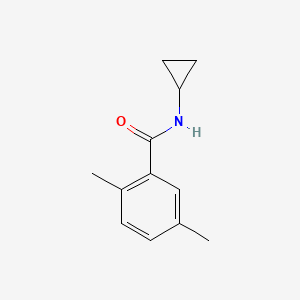![molecular formula C20H22N2O2 B5318708 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one, also known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This molecule has been widely used in scientific research to investigate the role of PI3K signaling pathways in various biological processes.
Mecanismo De Acción
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one is a competitive inhibitor of PI3Ks, which are enzymes that phosphorylate phosphatidylinositol lipids to generate second messengers that activate downstream signaling pathways. This compound binds to the ATP-binding site of PI3Ks, preventing the phosphorylation of phosphatidylinositol lipids and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of Akt, which plays a critical role in cell survival and proliferation. This compound has also been shown to inhibit cell migration and angiogenesis, which are important processes in cancer metastasis. In addition, this compound has been used to investigate the role of PI3K in insulin signaling, which is important for glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one is its selectivity for PI3Ks, which allows for specific inhibition of PI3K signaling pathways without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition of PI3Ks at low concentrations. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
For the use of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one in scientific research include investigating its role in other biological processes, such as autophagy and inflammation. In addition, the development of more selective and potent inhibitors of PI3Ks may provide new tools for studying the role of PI3K signaling pathways in various biological processes. Finally, the use of this compound in combination with other pharmacological agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one involves several steps, including the condensation of 4-morpholinylbenzaldehyde with acetophenone, followed by the addition of 4-iodoaniline and subsequent reduction with lithium aluminum hydride. The final product is obtained by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Aplicaciones Científicas De Investigación
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one has been widely used as a pharmacological tool to study the role of PI3K signaling pathways in various biological processes. It has been shown to inhibit the activation of Akt, a downstream effector of PI3K, and to induce apoptosis in cancer cells. This compound has also been used to investigate the role of PI3K in insulin signaling, cell migration, and angiogenesis.
Propiedades
IUPAC Name |
(E)-3-(4-morpholin-4-ylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16(15-20(23)17-5-3-2-4-6-17)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h2-10,15,21H,11-14H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQBOFYEDTRQE-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)


![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)

![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)